molecular formula C17H15NO4 B3131814 (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 358656-78-7

(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3131814
CAS RN: 358656-78-7
M. Wt: 297.3 g/mol
InChI Key: DVOKYABWMUWQOO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 2-Ethoxy-3-(3-nitrophenyl)acrylaldehyde or ENPA.

Scientific Research Applications

(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has potential applications in various fields of scientific research. One of the most significant applications is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. It has been reported that ENPA exhibits good electron-transporting properties, making it a suitable candidate for the development of organic field-effect transistors and organic solar cells.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not well understood. However, it has been reported that the compound exhibits good electron-transporting properties, which may be due to its conjugated system of double bonds. This property makes it a suitable candidate for the development of organic semiconductors.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. However, it has been reported that the compound exhibits good biocompatibility, making it a suitable candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is its good electron-transporting properties, which make it a suitable candidate for the development of organic semiconductors. However, one of the limitations of this compound is its limited solubility in common organic solvents, which can hinder its use in certain applications.

Future Directions

There are several future directions for the research and development of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. One of the most significant directions is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the field of organic electronics, such as the development of organic field-effect transistors and organic solar cells. Additionally, the biocompatibility of the compound makes it a suitable candidate for biomedical applications, such as drug delivery and tissue engineering. Further research is needed to explore these potential applications.
Conclusion:
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that has potential applications in various fields of scientific research. Its good electron-transporting properties make it a suitable candidate for the development of organic semiconductors, while its biocompatibility makes it a suitable candidate for biomedical applications. Further research is needed to explore its potential applications and to develop new synthetic methods that can improve the yield and purity of the compound.

properties

IUPAC Name

(E)-3-(2-ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-2-22-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(12-14)18(20)21/h3-12H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOKYABWMUWQOO-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.